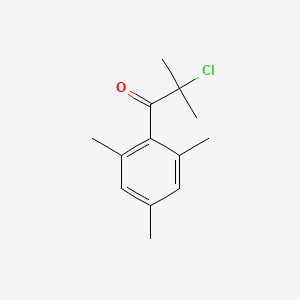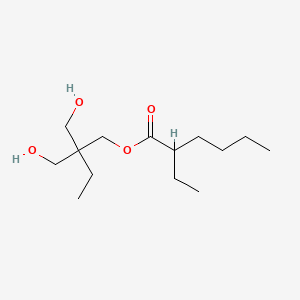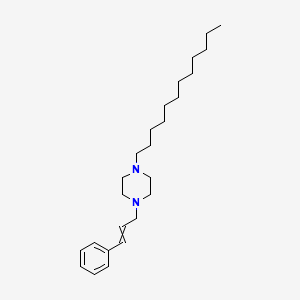![molecular formula C13H30ClFP2 B14320911 Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride CAS No. 111635-49-5](/img/structure/B14320911.png)
Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to a fluoro group and a triethyl-lambda~5~-phosphanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride typically involves the reaction of triethylphosphine with a suitable fluoroalkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation and crystallization are employed to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pathways involved may include signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Triethylphosphine: A simpler organophosphorus compound with similar reactivity.
Fluorophosphonium Salts: Compounds with similar structural features and reactivity.
Uniqueness
Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride is unique due to its combination of a fluoro group and a triethyl-lambda~5~-phosphanylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
111635-49-5 |
|---|---|
Fórmula molecular |
C13H30ClFP2 |
Peso molecular |
302.77 g/mol |
Nombre IUPAC |
triethyl-[fluoro-(triethyl-λ5-phosphanylidene)methyl]phosphanium;chloride |
InChI |
InChI=1S/C13H30FP2.ClH/c1-7-15(8-2,9-3)13(14)16(10-4,11-5)12-6;/h7-12H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
ZIISYVRDDFNLBM-UHFFFAOYSA-M |
SMILES canónico |
CCP(=C(F)[P+](CC)(CC)CC)(CC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


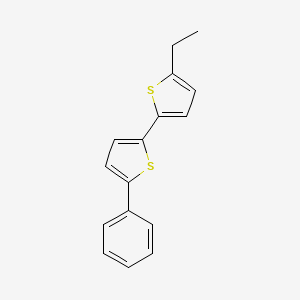
![[Naphthalene-1,4-diylbis(methylene)]bis(dimethylsulfanium) dichloride](/img/structure/B14320845.png)
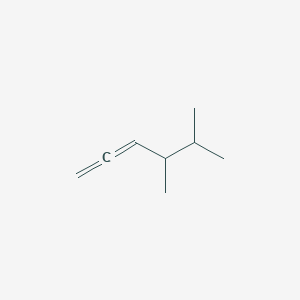
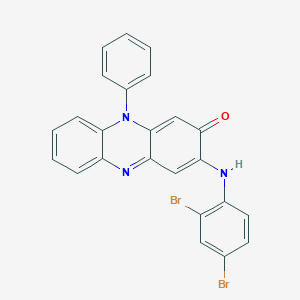

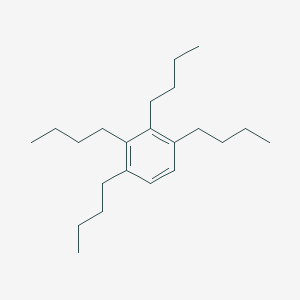
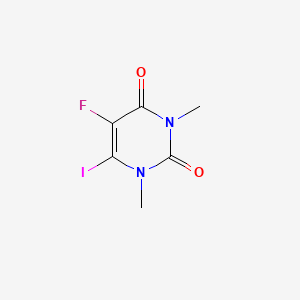

![2,2'-Bipyridine, 4-methyl-4'-[2-(1H-pyrrol-1-yl)ethyl]-](/img/structure/B14320883.png)
